REACTION_CXSMILES
|
C([C:3]1[CH:4]=[CH:5][C:6]2[C:7]([N:14]=1)=[N:8][C:9](=O)[C:10](=O)[N:11]=2)=C.[C:15](O)(C)(C)C.I([O-])(=O)(=O)=O.[Na+].[OH2:26]>O1CCOCC1.[Os](=O)(=O)(=O)=O>[N:8]1[CH:9]=[C:10]([CH:15]=[O:26])[N:11]=[C:6]2[CH:7]=[N:14][CH:3]=[CH:4][C:5]=12 |f:2.3|
|
Name
|
vinylpyridopyrazinedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C=CC=2C(=NC(C(N2)=O)=O)N1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product was purified by reversed phase HPLC (method F)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NC(=C1)C=O)C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |